2-(Nitromethylidene)azocane

Catalog No.
S15186922
CAS No.
60971-66-6
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Nitromethylidene)azocane

CAS Number

60971-66-6

Product Name

2-(Nitromethylidene)azocane

IUPAC Name

2-(nitromethylidene)azocane

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c11-10(12)7-8-5-3-1-2-4-6-9-8/h7,9H,1-6H2

InChI Key

BTIVUPBACNNPOB-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(=C[N+](=O)[O-])CC1

2-(Nitromethylidene)azocane is a heterocyclic organic compound characterized by its unique structure, which includes a nitromethylidene group attached to an azocane ring. The azocane moiety consists of an eight-membered saturated ring containing seven carbon atoms and one nitrogen atom, making it a member of the azacyclic compounds. This compound can be represented by the molecular formula C8H12N2O2C_8H_{12}N_2O_2. The presence of the nitromethylidene group introduces significant chemical reactivity, particularly in nucleophilic addition reactions and electrophilic substitutions.

The chemical behavior of 2-(Nitromethylidene)azocane is influenced by both its azocane structure and the nitromethylidene functional group. Key reactions include:

  • Nucleophilic Addition: The nitro group can participate in nucleophilic addition reactions, especially with nucleophiles such as amines or alcohols.
  • Electrophilic Substitution: The azocane nitrogen can act as a site for electrophilic attack, allowing for various substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to form amine derivatives, which may have different biological activities.

These reactions are crucial for synthesizing derivatives that could have enhanced pharmacological properties.

Research on the biological activity of 2-(Nitromethylidene)azocane is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have been evaluated for their effects on various biological targets, including:

  • Antimicrobial Activity: Some derivatives of azocane compounds exhibit antibacterial and antifungal properties.
  • Anticancer Properties: Nitromethylidene derivatives have shown promise in inhibiting cancer cell proliferation in preliminary studies.

Further investigation is needed to fully elucidate the biological mechanisms and potential therapeutic applications of 2-(Nitromethylidene)azocane.

The synthesis of 2-(Nitromethylidene)azocane can be achieved through several methods:

  • Condensation Reactions: A common method involves the condensation of azocane with nitroalkenes or nitro compounds under acidic conditions.
  • Microwave-Assisted Synthesis: This modern technique can enhance reaction rates and yields by applying microwave irradiation, leading to more efficient synthesis processes .
  • Multi-step Synthesis: Starting from simpler azacyclic compounds, multi-step synthetic routes can incorporate various functional groups, including the nitromethylidene moiety.

These methods highlight the versatility in synthesizing this compound while optimizing yield and reaction time.

2-(Nitromethylidene)azocane has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel drugs targeting specific diseases.
  • Material Science: The compound could be explored for its properties in creating new materials or polymers.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or herbicide could reveal beneficial applications in agriculture.

The exploration of these applications remains an active area of research.

Interaction studies involving 2-(Nitromethylidene)azocane focus on its reactivity with biological macromolecules and small molecules:

  • Enzyme Inhibition Studies: Investigating how this compound interacts with enzymes could provide insights into its potential as a drug candidate.
  • Receptor Binding Affinity: Understanding its binding affinity to specific receptors may reveal its therapeutic potential.

These studies are critical for assessing the safety and efficacy of 2-(Nitromethylidene)azocane in biological systems.

Several compounds share structural similarities with 2-(Nitromethylidene)azocane. Notable examples include:

Compound NameStructure TypeNotable Features
AzocaneSaturated heterocycleBasic structure without functional groups
1-NitroazocaneNitro-substituted azocaneEnhanced reactivity due to nitro group
3-AminoazocaneAmino-substituted azocanePotential for biological activity
2-(Aminomethylidene)azocaneAminomethylidene derivativeIncreased nucleophilicity

Uniqueness of 2-(Nitromethylidene)azocane

What sets 2-(Nitromethylidene)azocane apart from these similar compounds is its specific combination of a saturated azocane ring with a nitromethylidene group. This unique feature may confer distinct chemical reactivity and biological activity, making it a subject of interest for further research in medicinal chemistry and related fields.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.105527694 g/mol

Monoisotopic Mass

170.105527694 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types